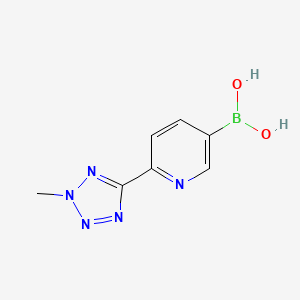
8-Amino-4-hydroxy-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-4-hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 4th position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-4-hydroxy-1-naphthoic acid typically involves the nitration of 1-naphthol followed by reduction and subsequent carboxylation. One common method includes:
Nitration: 1-naphthol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitro-1-naphthol.
Reduction: The nitro group in 4-nitro-1-naphthol is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-amino-1-naphthol.
Carboxylation: The final step involves carboxylation of 4-amino-1-naphthol using carbon dioxide under high pressure and temperature to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Amino-4-hydroxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the amino and hydroxyl groups direct the incoming electrophile to specific positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 8-Amino-4-naphthoic acid.
Reduction: 8-Amino-4-hydroxy-1-naphthylamine.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
8-Amino-4-hydroxy-1-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its derivatives are employed in the production of azo dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active naphthalene derivatives.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 8-amino-4-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or activation, and influence cellular signaling pathways. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-naphthoic acid: Similar in structure but with the hydroxyl group at the 3rd position and the carboxyl group at the 2nd position.
4-Amino-1-naphthoic acid: Similar but lacks the hydroxyl group at the 4th position.
1,8-Naphthalimide: A derivative with different functional groups but similar naphthalene core.
Uniqueness: 8-Amino-4-hydroxy-1-naphthoic acid is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
748131-07-9 |
|---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
8-amino-4-hydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-8-3-1-2-6-9(13)5-4-7(10(6)8)11(14)15/h1-5,13H,12H2,(H,14,15) |
InChI-Schlüssel |
HCQGLPIOAUAZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)








